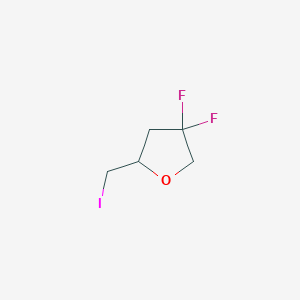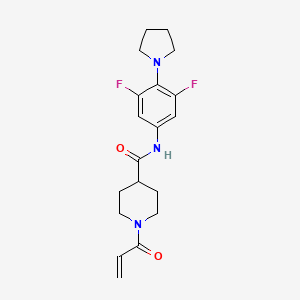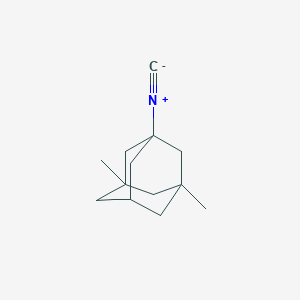
1-Isocyano-3,5-dimethyladamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyano-3,5-dimethyladamantane is a chemical compound with the molecular formula C13H19N . It has a molecular weight of 189.3 and is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 35 bonds, including 16 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 triple bond, 4 six-membered rings, 3 eight-membered rings, and 1 positively charged N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources .Mechanism of Action
Target of Action
The primary target of 1-Isocyano-3,5-dimethyladamantane is the human soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of endogenous chemical mediators . This enzyme is a potential target for the treatment of hypertensive, inflammatory, and pain conditions .
Mode of Action
This compound interacts with its target, the sEH enzyme, by inhibiting its activity
Biochemical Pathways
The inhibition of sEH by this compound affects the metabolism of endogenous chemical mediators, leading to a decrease in the production of diols from epoxides . This can have downstream effects on various biochemical pathways, including those involved in inflammation and pain sensation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of sEH enzyme activity . This can lead to changes in the levels of various endogenous chemical mediators, potentially resulting in anti-inflammatory and analgesic effects .
Advantages and Limitations for Lab Experiments
1-Isocyano-3,5-dimethyladamantane is a relatively safe drug that has been approved by the FDA for the treatment of Alzheimer's disease. The drug has a low toxicity profile and does not produce significant side effects. This compound can be easily synthesized in a laboratory setting, which makes it a useful tool for studying the NMDA receptor and its role in neurological disorders. However, this compound is not a selective antagonist of the NMDA receptor and can also block other receptors, which can complicate its use in research.
Future Directions
There are several future directions for research on 1-Isocyano-3,5-dimethyladamantane. One area of interest is the drug's potential for the treatment of other neurological disorders, such as traumatic brain injury and stroke. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis. Another area of interest is the development of more selective NMDA receptor antagonists, which could reduce the risk of side effects associated with this compound. Finally, research is needed to better understand the mechanisms underlying the therapeutic effects of this compound in Alzheimer's disease.
Synthesis Methods
1-Isocyano-3,5-dimethyladamantane is synthesized by reacting 1-Adamantanamine with chloroform and potassium cyanate. The reaction results in the formation of this compound, which is then purified and crystallized. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-Isocyano-3,5-dimethyladamantane has been extensively studied for its therapeutic potential in the treatment of Alzheimer's disease. The drug works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, this compound reduces the excitotoxicity that is associated with Alzheimer's disease. The drug has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease.
Safety and Hazards
properties
IUPAC Name |
1-isocyano-3,5-dimethyladamantane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10H,4-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMCNYSBDIUZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)[N+]#[C-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)-N-phenylpiperidine-1-carboxamide](/img/structure/B2615998.png)
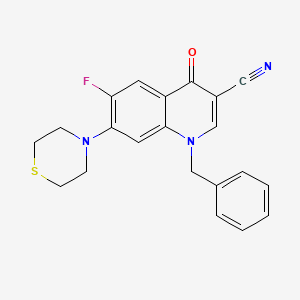
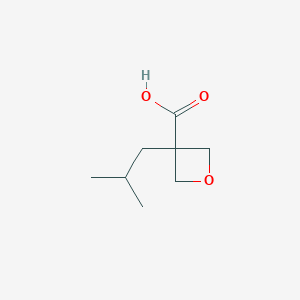
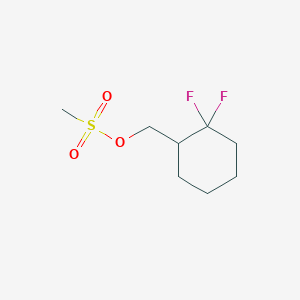
![2-chloro-N-[4-methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B2616008.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-3-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2616009.png)
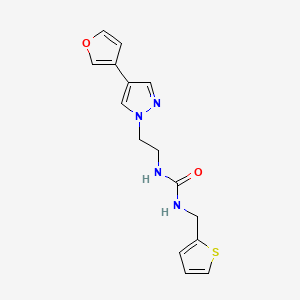
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2616012.png)
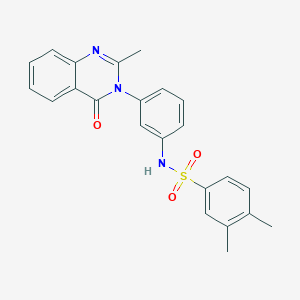
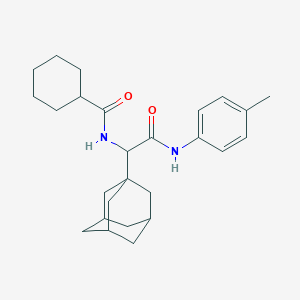
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2616018.png)
